Ucf-101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

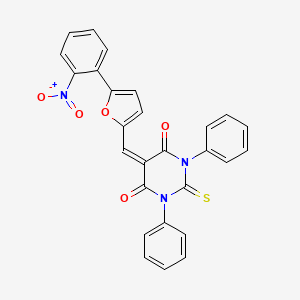

5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNSXBXKNMWKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360330 | |

| Record name | High Temperature Requirement A2 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313649-08-0, 5568-25-2 | |

| Record name | UCF 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | High Temperature Requirement A2 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 313649-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

UCF-101: A Deep Dive into its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UCF-101 is a potent and selective small-molecule inhibitor of the mitochondrial serine protease Omi/HtrA2. This enzyme plays a critical role in the regulation of apoptosis, or programmed cell death. By inhibiting Omi/HtrA2, this compound has demonstrated significant cytoprotective effects in various preclinical models of apoptosis-driven pathologies, including neurodegenerative diseases and ischemia-reperfusion injuries. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-apoptotic action of this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of the Omi/HtrA2-Mediated Apoptotic Cascade

The primary mechanism by which this compound prevents apoptosis is through the direct inhibition of the serine protease activity of Omi/HtrA2. Under apoptotic stimuli, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytosol. In the cytosol, Omi/HtrA2 promotes apoptosis through the degradation of X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspases.

This compound binds to the active site of Omi/HtrA2, preventing it from cleaving and degrading XIAP. The stabilization of XIAP leads to the inhibition of the executioner caspases, caspase-3 and caspase-9. This, in turn, prevents the cleavage of downstream substrates such as Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis, ultimately leading to cell survival.

Furthermore, evidence suggests that this compound can also modulate the extrinsic apoptotic pathway. Studies have shown that this compound treatment can attenuate the upregulation of Fas ligand (FasL) and the subsequent activation of the initiator caspase, caspase-8, and the executioner caspase, caspase-3.

Signaling Pathway Diagram

UCF-101: A Selective Inhibitor of Omi/HtrA2 for Apoptosis Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of UCF-101, a selective and competitive inhibitor of the mitochondrial serine protease Omi/HtrA2. Omi/HtrA2 plays a critical dual role in cellular homeostasis, functioning in both protein quality control and the regulation of apoptosis. Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondria into the cytosol, where it promotes programmed cell death through both caspase-dependent and -independent pathways. This compound has emerged as a valuable chemical tool to investigate the intricate signaling pathways governed by Omi/HtrA2 and as a potential therapeutic agent in pathologies characterized by excessive apoptosis, such as ischemia-reperfusion injury. This document details the quantitative inhibitory properties of this compound, provides in-depth experimental protocols for its use in various assays, and visualizes the key signaling pathways and experimental workflows through detailed diagrams.

Introduction to Omi/HtrA2 and its Role in Apoptosis

Omi/HtrA2 (High-temperature requirement protein A2) is a crucial mitochondrial serine protease involved in the intrinsic pathway of apoptosis.[1][2] Under normal physiological conditions, Omi/HtrA2 resides in the mitochondrial intermembrane space, where it functions as a chaperone and protease, contributing to mitochondrial homeostasis.[1] However, in response to apoptotic signals, Omi/HtrA2 is released into the cytoplasm.[3]

Once in the cytosol, Omi/HtrA2 promotes apoptosis through two primary mechanisms:

-

Caspase-Dependent Pathway: Mature Omi/HtrA2 possesses an N-terminal IAP-binding motif (AVPS) that is highly homologous to that of Smac/DIABLO. This motif allows Omi/HtrA2 to bind to and antagonize the X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspases. By binding to XIAP, Omi/HtrA2 displaces it from caspases, primarily caspase-9 and caspase-3, leading to their activation and the execution of the apoptotic cascade. Furthermore, the proteolytic activity of Omi/HtrA2 can lead to the degradation of XIAP, further amplifying the pro-apoptotic signal.

-

Caspase-Independent Pathway: Omi/HtrA2 can also induce cell death through its intrinsic serine protease activity, independent of caspase activation. This pathway is less well-characterized but is thought to involve the cleavage of various cellular substrates.

Given its central role in apoptosis, the modulation of Omi/HtrA2 activity presents a promising therapeutic strategy for diseases associated with dysregulated cell death.

This compound: A Selective Omi/HtrA2 Inhibitor

This compound is a cell-permeable furfurylidine-thiobarbituric acid compound identified as a selective and competitive inhibitor of Omi/HtrA2. Its discovery has provided researchers with a powerful tool to dissect the physiological and pathological roles of Omi/HtrA2.

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound have been characterized in several studies. The key quantitative data are summarized in the table below.

| Parameter | Value | Target | Notes | Reference |

| IC50 | 9.5 µM | His-Omi | ||

| Selectivity | >200 µM | Various other serine proteases | Demonstrates high selectivity for Omi/HtrA2. | |

| In Vitro Activity | 20-100 µM | MBP-Omi-(134-458) | Inhibition of proteolytic activity observed in a 30-minute incubation. | |

| Cell-Based Activity | 1-25 µM | Omi-induced caspase-independent apoptosis | Inhibition observed after 36 hours in caspase-9 (-/-) null fibroblasts. | |

| In Vivo Dose | 1.5 µmol/kg | Omi/HtrA2 | Intraperitoneal administration in a rat model of cerebral ischemia/reperfusion. | |

| In Vivo Dose | 0.6-1.8 µmol/kg | Omi/HtrA2 | Intraperitoneal administration in a mouse model of myocardial ischemia/reperfusion. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study Omi/HtrA2 inhibition and its effects on apoptosis.

Omi/HtrA2 Proteolytic Activity Assay

This assay measures the enzymatic activity of Omi/HtrA2 and its inhibition by this compound using a generic substrate like β-casein.

Materials:

-

Recombinant His-Omi-(134-458)

-

β-casein

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% CHAPS)

-

SDS-PAGE gels

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Pre-incubate varying concentrations of this compound (e.g., 10-100 µM) with His-Omi-(134-458) in assay buffer for 10 minutes at room temperature. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding β-casein to a final concentration of 1 mg/ml.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the cleavage of β-casein by SDS-PAGE followed by Coomassie Brilliant Blue or silver staining. The reduction in the intensity of the intact β-casein band and the appearance of cleavage products indicate Omi/HtrA2 activity, which should be inhibited in the presence of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability in the context of an apoptotic stimulus.

Materials:

-

Cells of interest (e.g., PC12, fibroblasts)

-

96-well cell culture plates

-

This compound

-

Apoptotic stimulus (e.g., 6-hydroxydopamine (6-OHDA) for neuronal cells)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 1 hour.

-

Induce apoptosis by adding the apoptotic stimulus (e.g., 6-OHDA). Include appropriate controls (untreated cells, cells with stimulus only, cells with this compound only).

-

Incubate for the desired period (e.g., 24-48 hours).

-

Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Detection of Apoptosis by TUNEL Staining

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells cultured on coverslips or tissue sections

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTP, available in commercial kits)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix the cells or tissue sections with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

-

Wash with PBS.

-

Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips or tissue sections and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key proteins in the Omi/HtrA2 signaling pathway.

Materials:

-

Cell lysates or tissue homogenates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Omi/HtrA2, anti-XIAP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates or tissue homogenates and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

In Vivo Ischemia/Reperfusion Model

This protocol describes a model of myocardial or cerebral ischemia-reperfusion injury in rodents to evaluate the protective effects of this compound.

Materials:

-

Rodents (e.g., mice or rats)

-

Anesthetics

-

Surgical instruments

-

This compound

-

Vehicle (e.g., DMSO or saline with a solubilizing agent)

-

Tissue collection and processing reagents

Procedure (Example: Myocardial Ischemia/Reperfusion in Mice):

-

Anesthetize the mouse and ventilate it mechanically.

-

Perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30 minutes) to induce ischemia.

-

Administer this compound (e.g., 0.6-1.8 µmol/kg, i.p.) or vehicle shortly before reperfusion.

-

Remove the ligature to allow reperfusion for a set period (e.g., 24 hours).

-

At the end of the reperfusion period, harvest the heart for analysis of infarct size (e.g., using TTC staining), apoptosis (TUNEL), and protein expression (Western blot).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving Omi/HtrA2 and a typical experimental workflow for studying the effects of this compound.

Omi/HtrA2-Mediated Apoptotic Signaling Pathway

Caption: Omi/HtrA2-mediated apoptotic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Analysis of this compound

Caption: A typical experimental workflow for evaluating the efficacy of this compound in vitro.

Conclusion

This compound is a well-characterized, selective inhibitor of Omi/HtrA2 that has proven to be an invaluable tool for studying the complex roles of this mitochondrial protease in apoptosis and cellular stress responses. Its utility in both in vitro and in vivo models has significantly advanced our understanding of Omi/HtrA2-mediated signaling. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations, with the ultimate goal of developing novel therapeutic strategies for diseases associated with dysregulated apoptosis. Further research may focus on optimizing the therapeutic potential of this compound and identifying other small molecule modulators of Omi/HtrA2 activity.

References

- 1. The mitochondrial serine protease HtrA2/Omi: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The serine protease Omi/HtrA2 is involved in XIAP cleavage and in neuronal cell death following focal cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ucf-101: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ucf-101 is a cell-permeable and selective inhibitor of the mitochondrial serine protease Omi/HtrA2. Its discovery has provided a valuable chemical tool for elucidating the complex roles of Omi/HtrA2 in apoptosis and cellular stress responses. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and a visualization of the Omi/HtrA2 signaling pathway.

Introduction

Omi/HtrA2 is a dual-function mitochondrial protein that plays critical roles in both protein quality control and the regulation of apoptosis. Under normal physiological conditions, it functions as a chaperone and protease, degrading misfolded proteins within the mitochondrial intermembrane space.[1] However, upon apoptotic stimuli, Omi/HtrA2 is released into the cytosol, where it promotes programmed cell death through both caspase-dependent and -independent pathways.[2][3]

The pro-apoptotic function of Omi/HtrA2 is primarily mediated through its interaction with and cleavage of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP.[4] This action alleviates the IAP-mediated suppression of caspases, leading to the execution of the apoptotic cascade. Given its central role in cell death pathways, Omi/HtrA2 has emerged as a promising therapeutic target for a variety of human diseases, including neurodegenerative disorders and ischemic injury.

This compound was identified as a specific and competitive inhibitor of Omi/HtrA2, offering a means to pharmacologically modulate its activity and study its physiological and pathological functions.

Discovery and Initial Characterization of this compound

This compound was identified through a high-throughput screening of a combinatorial chemical library for inhibitors of the proteolytic activity of Omi/HtrA2.[3] Its discovery provided the first selective small molecule tool to probe the function of this important mitochondrial protease.

Chemical Properties

While the original synthesis protocol from the discovery paper by Cilenti et al. is not detailed in the available search results, this compound is a thiobarbituric acid derivative. A notable feature of this compound is its natural red fluorescence at 543 nm, which allows for the monitoring of its cellular uptake.

Quantitative Data: Inhibitory Activity

The initial characterization of this compound focused on its potency and selectivity as an Omi/HtrA2 inhibitor. The key quantitative data are summarized in the table below.

| Parameter | Value | Target | Comments |

| IC50 | 9.5 µM | His-Omi | Competitive inhibition. |

| IC50 | >200 µM | Other Serine Proteases | Demonstrates high selectivity for Omi/HtrA2. |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the serine protease activity of Omi/HtrA2. This inhibition has significant downstream consequences on apoptotic signaling pathways.

Omi/HtrA2-Mediated Apoptosis Signaling Pathway

The signaling cascade initiated by the release of Omi/HtrA2 from the mitochondria is a key pathway in programmed cell death. A simplified representation of this pathway and the point of intervention for this compound is depicted below.

Caption: Omi/HtrA2-XIAP signaling pathway and this compound inhibition.

Under apoptotic stress, Omi/HtrA2 is released from the mitochondria into the cytosol. There, its primary role is to degrade IAPs, most notably XIAP. XIAP normally functions to inhibit the activity of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). By cleaving and inactivating XIAP, Omi/HtrA2 relieves this inhibition, allowing for the activation of the caspase cascade and subsequent execution of apoptosis. This compound, by inhibiting the proteolytic activity of Omi/HtrA2, prevents the degradation of XIAP, thereby suppressing caspase activation and promoting cell survival.

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial characterization and subsequent studies of this compound.

In Vitro Omi/HtrA2 Protease Activity Assay

This assay is fundamental to determining the inhibitory potential of compounds like this compound against Omi/HtrA2.

Caption: Workflow for an in vitro Omi/HtrA2 protease assay.

Objective: To quantify the enzymatic activity of Omi/HtrA2 and the inhibitory effect of this compound.

Materials:

-

Recombinant mature His-Omi/HtrA2

-

Substrate: β-casein or a fluorogenic peptide substrate

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM KCl, 1.5 mM MgCl2)

-

SDS-PAGE gels and reagents

-

Western blotting apparatus and antibodies (if applicable)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and recombinant Omi/HtrA2.

-

Add this compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the proteolytic reaction by adding the substrate (e.g., β-casein).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes to 2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analyze the cleavage of the substrate by SDS-PAGE and Coomassie blue staining or Western blotting. The degree of substrate degradation is inversely proportional to the inhibitory activity of this compound.

Cell-Based Apoptosis Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Objective: To assess the cytoprotective effect of this compound against an apoptotic stimulus.

Materials:

-

Cell line of interest (e.g., HeLa, PC12)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., staurosporine, 6-OHDA)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Induce apoptosis by adding the apoptotic stimulus to the cell culture medium.

-

Incubate the cells for a period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.

In Vivo Model of Ischemia/Reperfusion Injury

This compound has been evaluated in animal models of ischemia/reperfusion (I/R) injury to assess its neuroprotective and cardioprotective effects.

Objective: To determine the efficacy of this compound in reducing tissue damage and apoptosis following I/R injury.

Animal Model:

-

Male adult mice or rats are commonly used.

Procedure (Myocardial I/R Model):

-

Anesthetize the animal.

-

Induce myocardial ischemia by ligating a major coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 30 minutes).

-

Administer this compound (e.g., 0.6-1.8 µmol/kg, intraperitoneally) or vehicle control prior to reperfusion.

-

Remove the ligature to allow for reperfusion of the ischemic tissue.

-

After a set reperfusion period (e.g., 24 hours), euthanize the animal and harvest the heart.

-

Assess the extent of tissue damage and apoptosis through:

-

Infarct size measurement: Staining with triphenyltetrazolium chloride (TTC).

-

Apoptosis detection: TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and DNA ladder fragmentation assays.

-

Biochemical analysis: Western blotting for cleaved caspases and other apoptotic markers.

-

Conclusion

This compound is a pioneering selective inhibitor of Omi/HtrA2 that has been instrumental in advancing our understanding of this mitochondrial protease's role in apoptosis and cell survival. Its utility as a research tool has been demonstrated in numerous in vitro and in vivo studies, highlighting its potential as a lead compound for the development of therapeutics targeting diseases associated with excessive apoptosis. This technical guide provides a foundational understanding of this compound's discovery, characterization, and the experimental methodologies employed in its evaluation. Further research into the structure-activity relationship and optimization of its pharmacological properties may pave the way for novel therapeutic interventions.

References

- 1. Temperature-induced changes of HtrA2(Omi) protease activity and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | Omi/HtrA2 Protease Associated Cell Apoptosis Participates in Blood-Brain Barrier Dysfunction [frontiersin.org]

- 4. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

UCF-101: An In-depth Technical Guide on its Modulation of Mitochondrial Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UCF-101 is a potent and selective small-molecule inhibitor of the mitochondrial serine protease Omi/HtrA2 (High-temperature requirement protein A2). This document provides a comprehensive technical overview of the molecular mechanisms by which this compound impacts mitochondrial apoptotic pathways. It details the intricate signaling cascades, presents quantitative data from various preclinical studies, and provides detailed protocols for key experimental assays. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of apoptosis, mitochondrial biology, and drug development.

Introduction to this compound and Omi/HtrA2

Omi/HtrA2 is a nuclear-encoded serine protease that resides in the mitochondrial intermembrane space. Upon apoptotic stimuli, Omi/HtrA2 is released into the cytosol, where it promotes apoptosis through two distinct mechanisms: a caspase-dependent pathway and a caspase-independent pathway. In the caspase-dependent pathway, Omi/HtrA2 binds to and degrades Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP), thereby relieving their inhibition of caspases, particularly caspase-3 and caspase-9. This leads to the execution of the apoptotic program. In the caspase-independent pathway, the proteolytic activity of Omi/HtrA2 can directly contribute to cell death.

This compound is a selective and competitive inhibitor of Omi/HtrA2, with a reported IC50 of 9.5 μM for His-Omi.[1] By inhibiting the proteolytic activity of Omi/HtrA2, this compound has demonstrated significant cytoprotective effects in various models of apoptosis-driven pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[2]

Mechanism of Action: Modulation of Apoptotic Signaling Pathways

This compound exerts its anti-apoptotic effects by intervening in key mitochondrial and downstream signaling pathways.

Inhibition of the Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway of apoptosis is initiated by various intracellular stresses, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, including Omi/HtrA2 and cytochrome c.

Signaling Pathway Diagram: Intrinsic Apoptosis and this compound Intervention

Caption: this compound inhibits the intrinsic apoptotic pathway.

This compound directly binds to and inhibits the proteolytic activity of Omi/HtrA2 released into the cytosol. This action prevents the degradation of XIAP, allowing XIAP to continue its function of inhibiting caspase-9 and caspase-3.[3] Consequently, the apoptotic cascade is suppressed.

Modulation of the Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL) to their corresponding cell surface receptors (e.g., Fas). This leads to the activation of an initiator caspase, typically caspase-8.

Signaling Pathway Diagram: Extrinsic Apoptosis and this compound's Indirect Influence

Caption: this compound's indirect effect on the extrinsic pathway.

Studies have shown that in models of cerebral ischemia/reperfusion, this compound treatment attenuates the upregulation of FasL and the subsequent cleavage of caspase-8 and caspase-3.[4] While this compound does not directly inhibit caspase-8, its preservation of XIAP levels can indirectly dampen the downstream amplification of the apoptotic signal initiated by the extrinsic pathway.

Quantitative Data on this compound's Anti-Apoptotic Effects

The efficacy of this compound in mitigating apoptosis has been quantified in several preclinical models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Condition | This compound Concentration | Result | Reference |

| IC50 (Omi/HtrA2 inhibition) | His-Omi | In vitro assay | 9.5 µM | 50% inhibition of Omi/HtrA2 activity | [1] |

| IC50 (PfHtrA2 inhibition) | Recombinant PfHtrA2 | In vitro assay | 8.1 µM | 50% inhibition of PfHtrA2 activity | |

| Apoptosis | Caspase-9 (-/-) MEFs | Omi-induced | 1-25 µM | Inhibition of caspase-independent apoptosis | |

| Cell Viability | ARPE-19 | H2O2-induced oxidative stress | 1-2 µM | Dose-dependent increase in cell viability |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Injury Model | This compound Treatment | Outcome | Quantitative Result | Reference |

| Rats | Cerebral Ischemia/Reperfusion | 1.5 µmol/kg, i.p. | Reduction in infarct size | ~16.27% decrease | |

| Rats | Cerebral Ischemia/Reperfusion | 1.5 µmol/kg, i.p. | Reduction in apoptotic cells (TUNEL) | Significant reduction in TUNEL-positive cells | |

| Mice | Retinal Ischemia/Reperfusion | Intravitreal injection | Reduction in apoptotic RGCs (TUNEL) | Significant reduction in TUNEL-positive RGCs | |

| Rats | Traumatic Brain Injury | 1.5, 3.0, 6.0 µmol/kg | Inhibition of apoptosis (TUNEL) | Dose-dependent decrease in TUNEL-positive cells | |

| Rats | Traumatic Brain Injury | 1.5, 3.0, 6.0 µmol/kg | Modulation of apoptotic proteins | Decreased Bax, cleaved caspase-3, cleaved caspase-9; Increased Bcl-2 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key assays used to evaluate the effects of this compound on apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental Workflow: TUNEL Assay

Caption: Workflow for the TUNEL assay.

Protocol:

-

Sample Preparation: Culture cells on coverslips or prepare tissue sections.

-

Fixation: Fix samples with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Washing: Wash three times with PBS.

-

Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to permeabilize the cells.

-

Equilibration: Incubate with TdT Equilibration Buffer for 5-10 minutes at room temperature.

-

Labeling: Incubate with a reaction mixture containing TdT enzyme and biotin-dUTP (or a fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash three times with PBS.

-

Detection (for biotin-dUTP): Incubate with Streptavidin-HRP conjugate for 30 minutes at 37°C.

-

Visualization (for biotin-dUTP): Add DAB substrate and incubate until a brown color develops in apoptotic nuclei. Counterstain with hematoxylin if desired.

-

Analysis: Visualize and quantify the percentage of TUNEL-positive cells using a light or fluorescence microscope.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as caspases and Bcl-2 family members.

Experimental Workflow: Western Blotting

Caption: General workflow for Western blotting.

Protocol for Cleaved Caspase-3 Detection:

-

Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and capture the image using a chemiluminescence imaging system.

-

Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay utilizes the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Experimental Workflow: JC-1 Assay

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate or culture flasks.

-

Treatment: Treat cells with the desired concentrations of this compound and/or an apoptotic inducer for the specified time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., PBS).

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting the red and green fluorescence signals.

-

Plate Reader: Measure the fluorescence intensity at the appropriate wavelengths for red and green emission.

-

-

Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization and an increase in apoptosis.

Conclusion and Future Directions

This compound has emerged as a valuable research tool and a potential therapeutic candidate for diseases characterized by excessive apoptosis. Its specific inhibition of Omi/HtrA2 provides a targeted approach to modulate the mitochondrial apoptotic pathway. The data presented in this guide highlight its efficacy in various preclinical models. Future research should focus on further elucidating the off-target effects, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic potential in clinical settings. The detailed protocols provided herein should facilitate further investigation into the promising anti-apoptotic properties of this compound.

References

- 1. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel Omi/HtrA2 inhibitor, protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pro-Apoptotic Protease Omi/HtrA2 with Ucf-101: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pro-apoptotic serine protease Omi/HtrA2 and its selective inhibitor, Ucf-101. It is designed to equip researchers with the foundational knowledge and detailed methodologies required to investigate this critical apoptotic pathway. This document covers the core mechanism of Omi/HtrA2, the inhibitory action of this compound, quantitative data from key studies, and detailed experimental protocols.

Introduction to Omi/HtrA2 and this compound

Omi/HtrA2 (High-temperature requirement protein A2) is a mitochondrial serine protease that plays a dual role in cellular homeostasis and programmed cell death (apoptosis).[1][2] Under normal physiological conditions, it contributes to mitochondrial quality control.[3] However, upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytosol, where it promotes cell death through both caspase-dependent and caspase-independent pathways.[1][4]

This compound is a potent, specific, and reversible inhibitor of the pro-apoptotic protease activity of Omi/HtrA2. It is a cell-permeable furfurylidine-thiobarbituric acid compound that has been instrumental in elucidating the cellular functions of Omi/HtrA2 and shows therapeutic potential in conditions where apoptosis is dysregulated, such as neurodegenerative diseases and ischemia-reperfusion injury.

The Pro-Apoptotic Signaling Pathway of Omi/HtrA2

Upon apoptotic insult, Omi/HtrA2 is released from the mitochondria into the cytosol. In the cytosol, it promotes apoptosis through two primary mechanisms:

-

Neutralization of Inhibitor of Apoptosis Proteins (IAPs): Similar to Smac/DIABLO, Omi/HtrA2 can bind to IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), through its N-terminal IAP-binding motif. This interaction prevents IAPs from inhibiting caspases, thereby promoting caspase activation and subsequent apoptosis.

-

Proteolytic Cleavage of IAPs: Uniquely, Omi/HtrA2 possesses serine protease activity that can catalytically and irreversibly cleave IAPs. This degradation of IAPs is a more efficient mechanism of promoting apoptosis compared to the stoichiometric inhibition by Smac/DIABLO.

The proteolytic activity of Omi/HtrA2 is also implicated in caspase-independent cell death pathways.

Figure 1: Omi/HtrA2-mediated apoptotic signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Inhibition

This compound has been characterized as a selective and competitive inhibitor of Omi/HtrA2. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 9.5 µM | His-Omi | |

| Selectivity | >200 µM | Other serine proteases | |

| Inhibition Type | Competitive, Reversible |

Table 1: Inhibitory parameters of this compound against Omi/HtrA2.

| Cell Line/Model | Treatment Condition | This compound Concentration | Observed Effect | Reference |

| Parkinson's Disease (PD) PC12 cells | 6-OHDA-induced apoptosis | 2.5 µM | Decreased apoptosis rate | |

| PD PC12 cells | 6-OHDA-induced apoptosis | ≥10 µM | Increased apoptosis rate | |

| Caspase-9 (-/-) null fibroblasts | Omi-induced apoptosis | 1-25 µM | Inhibition of apoptosis | |

| HK-2 cells | Cisplatin-induced apoptosis | 50 µM | Apoptosis decreased to 66% | |

| HK-2 cells | Cisplatin-induced apoptosis | 70 µM | Apoptosis decreased to 48% | |

| ARPE-19 cells | H₂O₂-induced oxidative stress | 1-2 µM | Increased cell viability | |

| Cerebral Ischemia/Reperfusion (Rat) | In vivo | 1.5 µmol/kg (i.p.) | Reduced infarct size by ~16.27% |

Table 2: Concentration-dependent effects of this compound in various experimental models.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Omi/HtrA2 and the effects of this compound.

Omi/HtrA2 In Vitro Protease Activity Assay

This assay measures the proteolytic activity of recombinant Omi/HtrA2 on a substrate and the inhibitory effect of this compound.

Materials:

-

Recombinant mature His-tagged Omi/HtrA2 (e.g., His-Omi₁₃₄₋₄₅₈)

-

Substrate: β-casein or a fluorogenic peptide substrate (e.g., Mca-IRRVSYSF(Dnp)KK)

-

This compound

-

Assay Buffer: 20 mM Sodium Phosphate (pH 7.5 or 8.0), 200 mM NaCl, 1 mM DTT

-

SDS-PAGE gels and Western blotting reagents or a fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a defined concentration of the substrate (e.g., 10 µM β-casein), and varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding a fixed concentration of recombinant Omi/HtrA2 (e.g., 100 nM).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-90 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes (for β-casein) or by placing on ice (for fluorogenic substrates).

-

Analyze the results:

-

For β-casein: Visualize substrate cleavage by SDS-PAGE followed by Coomassie blue staining or Western blotting for the substrate.

-

For fluorogenic substrate: Measure the increase in fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

-

-

Determine the IC₅₀ of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Figure 2: Experimental workflow for an in vitro Omi/HtrA2 protease activity assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cells undergoing apoptosis.

Materials:

-

Cells of interest (e.g., PC12, HK-2)

-

96-well cell culture plates

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., 6-OHDA, cisplatin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce apoptosis by adding the apoptotic agent to the appropriate wells. Include control wells (untreated, vehicle-treated, apoptotic agent only).

-

Incubate for the desired period (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Apoptosis-inducing agent and this compound

-

4% Paraformaldehyde in PBS (Fixative)

-

0.25% Triton™ X-100 in PBS (Permeabilization Reagent)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or fluorescently labeled dUTP)

-

Staining buffer

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treat cells with the apoptotic agent in the presence or absence of this compound.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton™ X-100 for 20 minutes.

-

Wash with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells with staining buffer.

-

If using an indirect detection method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Quantify apoptosis by counting the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Figure 3: Logical relationship of this compound's inhibitory action on the Omi/HtrA2 apoptotic cascade.

Conclusion

Omi/HtrA2 is a critical regulator of apoptosis, and its inhibitor, this compound, serves as an invaluable tool for studying its function and as a potential therapeutic agent. This guide provides the essential theoretical background and practical methodologies to empower researchers in their investigation of this important cellular pathway. The provided protocols offer a starting point for experimentation, and it is recommended to optimize conditions for specific cell types and experimental setups.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Inhibition of HtrA2 by Ucf-101

For Researchers, Scientists, and Drug Development Professionals

Core Principles of HtrA2 Inhibition by the Selective Compound Ucf-101

High-temperature requirement A2 (HtrA2), also known as Omi, is a mitochondrial serine protease that plays a dual role in cellular homeostasis. Within the mitochondria, it functions as a chaperone and protease, contributing to protein quality control. However, upon apoptotic stimuli, HtrA2 is released into the cytosol, where it promotes programmed cell death through both caspase-dependent and caspase-independent pathways. The dysregulation of HtrA2 activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. This compound has been identified as a potent, selective, and reversible inhibitor of HtrA2, offering a valuable tool for studying its physiological functions and as a potential lead compound for drug development.

This technical guide provides a comprehensive overview of the basic principles of inhibiting HtrA2 with this compound, including its mechanism of action, the signaling pathways involved, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound acts as a selective and competitive inhibitor of the pro-apoptotic protease activity of HtrA2.[1] It is a cell-permeable furfurylidine-thiobarbituric acid compound that directly targets the enzymatic function of HtrA2.[2] While the precise atomic-level binding interaction is yet to be fully elucidated by co-crystallography, as a competitive inhibitor, it is understood to bind to the active site of the HtrA2 protease domain, thereby preventing substrate access and subsequent cleavage. The catalytic triad of the HtrA2 serine protease domain is composed of the residues His198, Asp228, and Ser306.[2]

Quantitative Data on this compound Inhibition of HtrA2

The inhibitory potency of this compound against HtrA2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the efficacy of an inhibitor.

| Parameter | Value | Target | Reference |

| IC50 | 9.5 µM | His-Omi | [1] |

| IC50 | 8.1 µM | Recombinant HtrA2-protease | [3] |

| Specificity | IC50 > 200 µM | Various other serine proteases |

HtrA2 Signaling Pathways and the Impact of this compound Inhibition

HtrA2 is a key player in the intrinsic apoptotic pathway. Upon its release from the mitochondria, it contributes to cell death through two primary mechanisms.

1. Caspase-Dependent Apoptosis:

-

IAP Antagonism: In the cytosol, HtrA2 can bind to and cleave Inhibitor of Apoptosis Proteins (IAPs), such as XIAP. This action removes the inhibitory effect of IAPs on caspases, particularly caspase-3 and caspase-9, leading to their activation and the execution of apoptosis.

-

This compound Intervention: By inhibiting the proteolytic activity of HtrA2, this compound prevents the degradation of IAPs. This, in turn, preserves the inhibition of caspases and attenuates the caspase-dependent apoptotic cascade.

2. Caspase-Independent Apoptosis:

-

Direct Proteolysis: HtrA2 can also induce apoptosis independently of caspases through its own serine protease activity.

-

This compound Intervention: this compound directly blocks this caspase-independent cell death pathway by inhibiting the catalytic activity of HtrA2.

The signaling cascade can be visualized as follows:

References

UCF-101: A Technical Deep Dive into its Impact on Cellular Stress Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCF-101, a selective and competitive inhibitor of the mitochondrial serine protease Omi/HtrA2, has emerged as a significant research tool and potential therapeutic agent in the context of cellular stress and injury. Omi/HtrA2 plays a crucial role in both caspase-dependent and caspase-independent apoptotic pathways. Its inhibition by this compound has demonstrated protective effects in a variety of preclinical models of cellular stress, including ischemia-reperfusion injury, neurodegenerative diseases, and sepsis. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, its impact on key cellular stress signaling pathways, quantitative data from pivotal studies, and detailed experimental protocols for researchers investigating its effects.

Mechanism of Action

This compound is a potent inhibitor of Omi/HtrA2 with an IC50 of 9.5 μM. Under conditions of cellular stress, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytoplasm. In the cytoplasm, it promotes apoptosis through two primary mechanisms:

-

Caspase-Dependent Pathway: Omi/HtrA2 binds to and degrades Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, thereby relieving the inhibition of caspases (primarily caspase-3 and -9) and allowing the apoptotic cascade to proceed.

-

Caspase-Independent Pathway: Omi/HtrA2 can also induce apoptosis through its own serine protease activity, cleaving various cellular substrates.

By inhibiting the proteolytic activity of Omi/HtrA2, this compound effectively blocks both of these pro-apoptotic functions, leading to increased cell survival under stressful conditions.

Impact on Cellular Stress Responses

Apoptosis

This compound has been consistently shown to attenuate apoptosis in various models of cellular injury. This anti-apoptotic effect is achieved through the inhibition of Omi/HtrA2, which leads to the preservation of IAPs and subsequent suppression of caspase activation.

Quantitative Data on Apoptotic Markers:

| Model System | Treatment | Marker | Result | Reference |

| Cerebral Ischemia-Reperfusion (Rat) | This compound | TUNEL-positive cells | Significant decrease in apoptotic cells (Vehicle: 90.26 ± 15.64 vs. This compound: 52.14 ± 11.25) | [1] |

| Caspase-3 expression | Significantly reduced expression | [1] | ||

| Traumatic Brain Injury (Rat) | This compound (1.5, 3.0, 6.0 μmol/kg) | TUNEL-positive cells | Dose-dependent decrease in apoptotic cells | |

| Bax/Bcl-2 ratio | Dose-dependent decrease | |||

| Cleaved Caspase-3 | Dose-dependent decrease | |||

| Cleaved Caspase-9 | Dose-dependent decrease | |||

| Parkinson's Disease Model (PC12 cells) | 6-OHDA + this compound (2.5 μM) | Apoptosis Rate | Decreased apoptosis rate | [2] |

| 6-OHDA + this compound (≥10 μM) | Apoptosis Rate | Increased apoptosis rate | [2] |

Oxidative Stress

This compound has demonstrated a protective role against oxidative stress, a common feature of many cellular insults. By preserving mitochondrial integrity and function, this compound helps to reduce the production of reactive oxygen species (ROS).

Quantitative Data on Oxidative Stress Markers:

| Model System | Treatment | Marker | Result | Reference |

| Sepsis (Rat) | CLP + this compound (10 umol/kg) | Malondialdehyde (MDA) | Significantly reduced levels | [3] |

| Catalase (CAT) activity | Slightly reversed activity |

Endoplasmic Reticulum (ER) Stress

In models of neurodegenerative diseases, this compound has been shown to alleviate ER stress. The accumulation of misfolded proteins in the ER triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe.

Quantitative Data on ER Stress Markers:

| Model System | Treatment | Marker | Result | Reference |

| Parkinson's Disease Model (in vivo & in vitro) | 6-OHDA + this compound | Glucose-regulated protein 78 (Grp78) | Reduced expression | |

| C/EBP homologous protein (CHOP) | Reduced expression |

Inflammation

This compound modulates inflammatory responses in various injury models. It has been shown to decrease the production of pro-inflammatory cytokines.

Quantitative Data on Inflammatory Markers:

| Model System | Treatment | Marker | Result | Reference |

| Sepsis (Rat) | CLP + this compound (10 umol/kg) | Tumor Necrosis Factor-α (TNF-α) | Significantly reduced levels | |

| Traumatic Brain Injury (Rat) | TBI + this compound (1.5, 3.0, 6.0 μmol/kg) | TNF-α | Dose-dependent decrease | |

| Interleukin-1β (IL-1β) | Dose-dependent decrease | |||

| Interleukin-8 (IL-8) | Dose-dependent decrease |

Signaling Pathways Modulated by this compound

This compound exerts its protective effects by influencing several key signaling pathways involved in cellular stress responses.

MAPK/p38/ERK Signaling Pathway

In the context of cerebral ischemia-reperfusion injury, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it leads to a decrease in the phosphorylation of p38 MAPK and an increase in the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This shift in signaling is associated with a reduction in apoptosis and improved neurological outcomes.

AMPK/NF-κB Signaling Pathway

In traumatic brain injury models, this compound has been found to activate AMP-activated protein kinase (AMPK) and inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. Activation of AMPK is associated with cellular energy homeostasis and can suppress inflammatory responses. The inhibition of NF-κB, a key regulator of inflammation, leads to a reduction in the expression of pro-inflammatory cytokines.

Wnt/β-catenin Signaling Pathway

In a model of Parkinson's disease, this compound was shown to activate the Wnt/β-catenin pathway. This pathway is crucial for neurodevelopment and has been implicated in neuroprotection. Activation of this pathway by this compound was associated with a reduction in ER stress and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects.

Western Blot Analysis for Apoptosis and Signaling Proteins

This protocol is for the detection of proteins such as Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p-p38, p-ERK, β-catenin, and GSK3β.

a. Sample Preparation:

-

Harvest cells or dissect tissues and wash with ice-cold PBS.

-

Lyse cells or homogenize tissues in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

b. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

c. SDS-PAGE:

-

Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

d. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

e. Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

f. Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Typical dilutions range from 1:500 to 1:2000.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:10000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

g. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This in situ method is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.

References

- 1. Protective Effects of this compound on Cerebral Ischemia–Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects in vivoandin vitro models of PD against 6-hydroxydopamine toxicity by alleviating endoplasmic reticulum stress via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for UCF-101 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCF-101 is a potent and selective small molecule inhibitor of the mitochondrial serine protease Omi/HtrA2, a key regulator of apoptosis (programmed cell death). By targeting Omi/HtrA2, this compound has demonstrated significant cytoprotective effects in various models of cellular stress, including neurodegenerative and ischemic injury models. These application notes provide a comprehensive overview of the use of this compound in cell culture, including detailed experimental protocols for assessing its effects on cell viability and apoptosis.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the proteolytic activity of Omi/HtrA2. Under conditions of cellular stress, Omi/HtrA2 is released from the mitochondria into the cytoplasm, where it promotes apoptosis through two primary mechanisms:

-

Caspase-Dependent Pathway: Omi/HtrA2 degrades Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP). The degradation of IAPs relieves their inhibitory effect on caspases, particularly caspase-3, a key executioner of apoptosis.

-

Caspase-Independent Pathway: Omi/HtrA2 can also induce apoptosis in a caspase-independent manner, although the precise mechanisms are still under investigation.

By inhibiting Omi/HtrA2, this compound prevents the degradation of IAPs, leading to the suppression of caspase activation and a subsequent reduction in apoptotic cell death.

Caption: this compound inhibits the pro-apoptotic signaling pathway of Omi/HtrA2.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell viability, apoptosis, and caspase-3 activity in a representative neuronal cell line (e.g., SH-SY5Y) subjected to an apoptotic stimulus (e.g., 6-hydroxydopamine, 6-OHDA).

Table 1: Effect of this compound on Cell Viability

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 0 (6-OHDA only) | 52.3 |

| 1 | 65.8 |

| 2.5 | 78.9 |

| 5 | 72.1 |

| 10 | 60.5 |

| 20 | 55.2 |

Table 2: Effect of this compound on Apoptosis (Annexin V Staining)

| This compound Concentration (µM) | Apoptotic Cells (%) |

| 0 (Vehicle Control) | 4.5 |

| 0 (6-OHDA only) | 35.2 |

| 1 | 25.1 |

| 2.5 | 15.8 |

| 5 | 19.7 |

| 10 | 28.9 |

| 20 | 33.1 |

Table 3: Effect of this compound on Caspase-3 Activity

| This compound Concentration (µM) | Relative Caspase-3 Activity (%) |

| 0 (Vehicle Control) | 100 |

| 0 (6-OHDA only) | 320 |

| 1 | 235 |

| 2.5 | 150 |

| 5 | 185 |

| 10 | 260 |

| 20 | 295 |

Experimental Protocols

The following are representative protocols for the use of this compound in cell culture. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Protocol 1: General Cell Culture and this compound Treatment

This protocol describes the basic steps for culturing an adherent cell line, such as the human neuroblastoma cell line SH-SY5Y, and treating the cells with this compound.

Materials:

-

SH-SY5Y cells

-

Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other consumables

Procedure:

-

Cell Culture Maintenance:

-

Culture SH-SY5Y cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them using Trypsin-EDTA.

-

-

Cell Seeding for Experiments:

-

Trypsinize and count the cells.

-

Seed the cells into the appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays) at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours before treatment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for the specific assay.

-

Incubate the cells for the desired treatment period (e.g., 1 hour pre-treatment before adding a stressor, or for the entire duration of the experiment).

-

Caption: General workflow for this compound treatment in cell culture.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate and treated with this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

After the this compound treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells cultured in 6-well plates and treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

After treatment, collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Protocol 4: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cells cultured in 6-well plates and treated with this compound

-

Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate, e.g., Ac-DEVD-AMC)

-

Fluorometric microplate reader

Procedure:

-

After treatment, collect the cells and wash them with ice-cold PBS.

-

Lyse the cells using the provided cell lysis buffer.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well black plate, add an equal amount of protein from each sample.

-

Add the reaction buffer and the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Express the caspase-3 activity relative to the vehicle-treated control.

Application Notes and Protocols for UCF-101 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCF-101 is a selective and competitive inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2.[1] By inhibiting Omi/HtrA2, this compound has demonstrated significant protective effects in various preclinical models of apoptosis-driven pathologies, including myocardial ischemia-reperfusion injury, neurodegenerative diseases, and septic encephalopathy. These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying mechanism of action for the use of this compound in in vivo research.

Mechanism of Action: Inhibition of the Omi/HtrA2 Apoptotic Pathway

Under cellular stress conditions, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytosol. In the cytosol, Omi/HtrA2 promotes apoptosis through a caspase-dependent pathway by binding to and degrading Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP).[2][3] This degradation relieves the inhibition of caspases (like caspase-3 and -9), leading to the execution of the apoptotic program. This compound exerts its protective effects by directly inhibiting the serine protease activity of Omi/HtrA2, thereby preventing the degradation of XIAP and suppressing caspase activation.[2]

Figure 1: this compound inhibits the Omi/HtrA2-mediated apoptotic signaling pathway.

Recommended In Vivo Dosages

The effective dosage of this compound can vary depending on the animal model, disease indication, and route of administration. The following table summarizes dosages reported in various preclinical studies. All listed studies utilize intraperitoneal (i.p.) injection.

| Animal Model | Species | Disease/Injury Model | Dosage | Administration Timing | Reference |

| Mouse | C57BL/6 | Myocardial Ischemia/Reperfusion | 0.6-1.8 µmol/kg | Single injection | [1] |

| Rat | Sprague-Dawley | Parkinson's Disease (6-OHDA model) | 1.5 µmol/kg | Single injection | |

| Rat | Sprague-Dawley | Septic Encephalopathy (CLP model) | 10 µmol/kg | Pre-treatment | |

| Mouse | C57BL/6 | Diabetic Cardiomyopathy (STZ model) | 7.15 mg/kg | Daily for 6 days | |

| Mouse | C57BL/6 | Retinal Ischemia/Reperfusion | Intravitreal injection | Immediately after IR |

Note: Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

Pharmacokinetics and Toxicity

Detailed pharmacokinetic parameters such as half-life and bioavailability for this compound are not extensively reported in publicly available literature. Similarly, a definitive median lethal dose (LD50) has not been established. However, the reported in vivo studies suggest a favorable safety profile at the effective doses listed above, with no major adverse effects noted. As with any investigational compound, appropriate safety and toxicity assessments are recommended as part of new drug development programs.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This compound is sparingly soluble in aqueous solutions. The following are two common vehicle formulations for in vivo administration:

a) DMSO and SBE-β-CD in Saline This formulation creates a suspension suitable for intraperitoneal injection.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

-

Sterile Saline (0.9% NaCl)

-

-

Protocol:

-

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

-

Prepare a stock solution of this compound in DMSO (e.g., 17.9 mg/mL).

-

For a final concentration of 1.79 mg/mL, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

-

Vortex thoroughly to ensure a uniform suspension.

-

b) DMSO, PEG300, Tween-80, and Saline This formulation can yield a clear solution or a fine suspension.

-

Materials:

-

This compound powder

-

DMSO

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).

-

To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock to 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix until homogenous.

-

Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.

-

In Vivo Myocardial Ischemia/Reperfusion (I/R) Model in Mice

This protocol describes the induction of myocardial I/R injury in mice and the administration of this compound for cardioprotection.

Figure 2: Experimental workflow for this compound administration in a mouse model of myocardial I/R injury.

-

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Mechanical ventilator

-

Surgical instruments

-

Suture material (e.g., 8-0 silk)

-

Prepared this compound formulation

-

-

Protocol:

-

Anesthetize the mouse using isoflurane and place it in a supine position on a heating pad to maintain body temperature.

-

Intubate the mouse and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a slipknot using an 8-0 silk suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

-

Maintain the ischemic period for 30-60 minutes.

-

Administer a single intraperitoneal injection of this compound (e.g., 1.8 µmol/kg) or vehicle control approximately 10 minutes before the end of the ischemic period.

-

Release the slipknot to allow for reperfusion of the myocardium.

-

Close the thoracic cavity, evacuate any air, and suture the incision.

-

Discontinue anesthesia and allow the animal to recover. Provide post-operative analgesia as per institutional guidelines.

-